(2E)-3-(4-fluorophenyl)but-2-enoic acid
Description
(2E)-3-(4-Fluorophenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a fluorine substituent at the para position of the phenyl ring and a conjugated double bond at the C2 position. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol . The compound’s structure enables participation in conjugate addition reactions and hydrogen bonding, making it a versatile intermediate in organic synthesis and drug development.
Synthesis: The compound is synthesized via condensation reactions involving chalcones or through modifications of enoate esters. For example, describes a method where (2E)-1-(4-fluorophenyl)-3-(substituted phenyl)prop-2-en-1-one reacts with semicarbazides in glacial acetic acid under reflux to yield pyrazole carboxamide analogues .
Applications: Derivatives of this compound, such as ethyl (2E)-3-(4-fluorophenyl)but-2-enoate, serve as precursors for pharmaceuticals, including anticonvulsants and enzyme inhibitors .
Properties
CAS No. |
295329-89-4 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 4-fluorophenyl group in the parent compound enhances electronic effects and metabolic stability compared to the 2-fluorophenyl isomer .
- Halogen Effects : Replacing fluorine with chlorine (as in the 4-chloro analog) increases molecular weight and may alter binding affinity due to differences in electronegativity and steric bulk .
Ester Derivatives
Key Observations :
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